Cas no 82547-81-7 (Cefteram pivoxil)

Cefteram pivoxil structure
Cefteram pivoxil structure
Productnaam:Cefteram pivoxil
CAS-nummer:82547-81-7
MF:C22H27N9O7S2
MW:593.635880708694
CID:60457
PubChem ID:5362114

Cefteram pivoxil Chemische en fysische eigenschappen

Naam en identificatie

    • Cefteram pivoxil
    • Pivaloyloxymethyl (Z)-7-[2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-(5-methyl-2H-tetrazol-2-ylmethyl)-3-cephem-4-carboxylate
    • Antibiotic T 2588
    • CefteramPivoxilCefteramPivoxil
    • CEFTERAMPIVOXYL
    • Ro 19-5248
    • T 2588
    • Tomiron
    • Tomiron 100
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, [6R-[6α,7β(Z)]]- (ZCI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)- (9CI)
    • starbld0016558
    • CFTM-PI
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2Z)-2-(2-AMINO-4-THIAZOLYL)-2-(METHOXYIMINO)ACETYL)AMINO)-3-((5-METHYL-2H-TETRAZOL-2-YL)METHYL)-8-OXO-, (2,2-DIMETHYL-1-OXOPROPOXY)METHYL ESTER, (6R,7R)-
    • InChI=1/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1
    • s5354
    • Cefteram pivaloyloxymethyl ester
    • UIYAXIPXULMHAI-JLGRZTKVSA-
    • CHEBI:31381
    • CHEMBL3137676
    • T-2588
    • SCHEMBL22718900
    • CS-0026074
    • BRN 4223783
    • D01686
    • CEFTERAM PIVOXIL [WHO-DD]
    • 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • CEFTERAM PIVOXIL [MART.]
    • AKOS040745021
    • Tomiron (TN)
    • CEFTERAM PIVALOYLOXYMETHYL ESTER [MI]
    • UNII-0OD86RT58C
    • PIVALOYLOXYMETHYL (Z)-7-(2-(2-AMINOTHIAZOL-4-YL)-2-METHOXYIMINOACETAMIDO)-3-(5-METHYL-2H-TETRAZOL-2-YLMETHYL)-3-CEPHEM-4-CARBOXYLATE
    • 1ST161294
    • 0OD86RT58C
    • Cefteram pivoxil (JP17)
    • HY-106571
    • 82547-81-7
    • DTXSID401316612
    • NS00011587
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R-(6-alpha,7-beta(Z)))-
    • Cefteram pivoxil (JP18)
    • DA-62193
    • Cefterampivoxil
    • MDL: MFCD00941401
    • Inchi: 1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1
    • InChI-sleutel: UIYAXIPXULMHAI-JLGRZTKVSA-N
    • LACHT: C(C1=C(CN2N=NC(C)=N2)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1=CSC(N)=N1)=N\OC)(=O)OCOC(=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 593.14700
  • Monoisotopische massa: 593.147486
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1100
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 260
  • XLogP3: 3.1

Experimentele eigenschappen

  • Dichtheid: 1.3216 (rough estimate)
  • Smeltpunt: 125-128°C
  • Kookpunt: Not available
  • Vlampunt: Not available
  • Brekindex: 1.7400 (estimate)
  • PSA: 259.65000
  • LogboekP: 0.72490
  • Dampfdruk: Not available

Cefteram pivoxil Beveiligingsinformatie

  • Signaalwoord:warning
  • Gevaarverklaring: H303+H313+H333
  • Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
  • Veiligheidsinstructies: H303+H313+H333
  • Toxiciteit:LD50 in male, female mice, rats (g/kg): >6.00, 5.86, 5.63, 5.09 i.p.; in both species >6.00 s.c.; in male mice, rats, dogs (g/kg): >6.00, >6.00, >2.00 orally (Sato)
  • Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Cefteram pivoxil Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22287-10 mg
Cefteram pivoxil
82547-81-7 91.32%
10mg
¥1112.00 2022-04-26
TRC
C244300-5mg
Cefteram Pivoxil
82547-81-7
5mg
$ 148.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22287-5mg
Cefteram pivoxil
82547-81-7
5mg
¥ 682 2023-09-07
TRC
C244300-10mg
Cefteram Pivoxil
82547-81-7
10mg
$ 230.00 2023-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22287-50 mg
Cefteram pivoxil
82547-81-7 91.32%
50mg
¥2997.00 2022-04-26
S e l l e c k ZHONG GUO
S5354-5mg
Cefteram pivoxil
82547-81-7 99.41%
5mg
¥795.3 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-211047-10mg
Cefteram Pivoxil,
82547-81-7
10mg
¥2858.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22287-2mg
Cefteram pivoxil
82547-81-7
2mg
¥ 478 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22287-100mg
Cefteram pivoxil
82547-81-7
100mg
¥ 4496 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22287-200 mg
Cefteram pivoxil
82547-81-7 91.32%
200mg
¥6745.00 2022-04-26

Cefteram pivoxil Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ,  Dimethylacetamide
1.2 -
Referentie
Studies on β-lactam antibiotics for medicinal purpose. XVIII. Synthesis and structure-activity relationships of 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-substituted methyl-3-cephem-4-carboxylic acid derivatives
Sadaki, Hiroshi; et al, Yakugaku Zasshi, 1986, 106(2), 129-46

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Referentie
Studies on β-lactam antibiotics for medicinal purposes. XIX. Synthesis and structure-activity relationships of 7β-(acylamino)-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-3-cephem-4-carboxylic acid, 7β-(acylamino)-3-[(5-chloro-1,2,4-triazol-1-yl)methyl]-3-cephem-4-carboxylic acid, and their derivatives
Sadaki, Hiroshi; et al, Yakugaku Zasshi, 1986, 106(2), 147-53

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Dicyclohexylamine Solvents: Dimethylacetamide
Referentie
Studies on orally active cephalosporin esters
Fujimoto, Koichi; et al, Journal of Antibiotics, 1987, 40(3), 370-84

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone
1.2 Reagents: Oxalic acid
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ,  Dimethylacetamide
2.2 -
Referentie
Studies on β-lactam antibiotics for medicinal purpose. XVIII. Synthesis and structure-activity relationships of 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-substituted methyl-3-cephem-4-carboxylic acid derivatives
Sadaki, Hiroshi; et al, Yakugaku Zasshi, 1986, 106(2), 129-46

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dimethylformamide ;  20 min, 20 °C
1.2 20 °C; 2.5 h, 20 °C
Referentie
Synthesis of cefteram pivoxil
Shi, Ke-jin; et al, Zhongguo Kangshengsu Zazhi, 2014, 39(7), 507-509

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Sodium pyrosulfite Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 2.5 - 3, 0 °C → 5 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dimethylformamide ;  20 min, 20 °C
2.2 20 °C; 2.5 h, 20 °C
Referentie
Synthesis of cefteram pivoxil
Shi, Ke-jin; et al, Zhongguo Kangshengsu Zazhi, 2014, 39(7), 507-509

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: (T-4)-(Dimethyl carbonate-κO′′)trifluoroboron ;  5 h, 35 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  2 h, pH 3.5, 35 °C → 5 °C
2.1 Reagents: Triethylamine ,  Sodium pyrosulfite Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 2.5 - 3, 0 °C → 5 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dimethylformamide ;  20 min, 20 °C
3.2 20 °C; 2.5 h, 20 °C
Referentie
Synthesis of cefteram pivoxil
Shi, Ke-jin; et al, Zhongguo Kangshengsu Zazhi, 2014, 39(7), 507-509

Cefteram pivoxil Raw materials

Cefteram pivoxil Preparation Products

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